3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid
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Overview
Description
3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid is a carboxylic acid compound that belongs to the class of heterocyclic organic compounds. It has the molecular formula C7H11FO3 and a molecular weight of 162.16 g/mol. This compound is known for its unique structure, which includes a cyclobutane ring substituted with a fluoroethoxy group and a carboxylic acid group.
Preparation Methods
The synthesis of 3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclobutanone with 2-fluoroethanol in the presence of a base to form the intermediate 3-(2-Fluoroethoxy)cyclobutanone. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(2-Chloroethoxy)cyclobutane-1-carboxylic acid: Similar structure but with a chloroethoxy group instead of a fluoroethoxy group.
3-(2-Bromoethoxy)cyclobutane-1-carboxylic acid: Contains a bromoethoxy group, which may result in different reactivity and properties.
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid: Features a methoxyethoxy group, which can influence its solubility and interactions.
The uniqueness of this compound lies in its fluoroethoxy group, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(2-fluoroethoxy)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c8-1-2-11-6-3-5(4-6)7(9)10/h5-6H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITBNXLTTNXNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCCF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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